molecular formula C18H22 B167768 1,1-Bis(3,4-dimethylphenyl)ethane CAS No. 1742-14-9

1,1-Bis(3,4-dimethylphenyl)ethane

Cat. No. B167768
CAS RN: 1742-14-9
M. Wt: 238.4 g/mol
InChI Key: NCSVCMFDHINRJE-UHFFFAOYSA-N
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Description

1,1-Bis(3,4-dimethylphenyl)ethane is an organic compound with the linear formula [(CH3)2C6H3]2CHCH3 .


Synthesis Analysis

1,2-Bis(3,4-dimethylphenyl)ethane (DMPE) was effectively synthesized by Friedel-Crafts alkylation of o-xylene with 1,2-dichloroethane (DCE) in the presence of Lewis acid catalysts, such as ZrCl4, AlBr3, and AlCl3-tetrabutylammonium bis(3,4,6-trichloro-1,2-benzenedithiolato)niccolate(III) (TABN), as well as AlCl3 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C18H22 . The InChI representation of the molecule is InChI=1S/C18H22/c1-12-6-8-17 (10-14 (12)3)16 (5)18-9-7-13 (2)15 (4)11-18/h6-11,16H,1-5H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 238.4 g/mol . It has a density of 0.982 g/mL at 25 °C . The boiling point of the compound is 345.8±37.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

1,1-Bis(3,4-dimethylphenyl)ethane, also referred to as 1,2-Bis(3,4-dimethylphenyl)ethane in some literature, has been a subject of interest in chemical synthesis and the study of its properties. It has been synthesized effectively through the Friedel-Crafts alkylation of o-xylene with 1,2-dichloroethane, exploring the use of various Lewis acid catalysts. The addition of certain compounds to the catalyst during alkylation resulted in the preferential formation of this compound (Takahashi et al., 1995). Crystal structures of derivatives of 1,2-bis(3,4-dimethylphenyl)ethane were determined through X-ray diffraction analysis, providing insight into the ethane bond length and its dependency on temperature and molecular structure (Harada & Ogawa, 2001).

Catalytic and Chemical Reactions

Material Synthesis and Properties

In the field of material science and engineering, this compound has been part of innovative research. A study on the synthesis of silicon-containing macrocyclic peroxides involved reactions of 1,2-bis(dimethylchlorosilyl)ethane with various hydroperoxides, producing cyclic silicon-containing peroxides with different ring sizes, offering insight into the synthesis and stability of such compounds (Arzumanyan et al., 2014).

Supramolecular Chemistry

The compound's derivatives have been used in crystal engineering studies of supramolecular assemblies, contributing to the understanding of host-guest systems and the creation of structures with infinite molecular tapes, shedding light on the interplay between structural arrangement and molecular interactions (Arora & Pedireddi, 2003).

Safety and Hazards

When handling 1,1-Bis(3,4-dimethylphenyl)ethane, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Relevant Papers

Relevant papers on 1,1-Bis(3,4-dimethylphenyl)ethane include studies on its synthesis and physical and chemical properties . These papers provide valuable information on the compound’s characteristics and potential applications.

Mechanism of Action

Target of Action

1,1-Bis(3,4-dimethylphenyl)ethane is a chemical compound used in organic chemistry as a reagent It’s known to be used as a chiral catalyst in asymmetric synthesis reactions , suggesting that it may interact with a variety of substrates to facilitate chemical transformations.

Mode of Action

As a chiral catalyst, it likely interacts with its targets to facilitate chemical reactions, potentially influencing the stereochemistry of the products

Biochemical Pathways

Given its role as a reagent in organic synthesis, it may be involved in a variety of reactions, including reaction insertion and cyclization reactions . The downstream effects of these reactions would depend on the specific substrates and reaction conditions.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is not readily available. As a general rule, the bioavailability of a compound is influenced by factors such as its solubility, stability, and the presence of transport proteins. This compound is insoluble in water but soluble in organic solvents such as ether, benzene, and dichloromethane , which could influence its absorption and distribution.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it catalyzes. As a chiral catalyst in asymmetric synthesis, it could potentially influence the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer over another .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility characteristics suggest that it may be more effective in organic solvents . Additionally, factors such as temperature, pH, and the presence of other substances could potentially affect its stability and activity.

properties

IUPAC Name

4-[1-(3,4-dimethylphenyl)ethyl]-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H22/c1-12-6-8-17(10-14(12)3)16(5)18-9-7-13(2)15(4)11-18/h6-11,16H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSVCMFDHINRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C2=CC(=C(C=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9029223
Record name 1,1-Bis(3,4-dimethylphenyl)ethane
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Molecular Weight

238.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Benzene, 1,1'-ethylidenebis[3,4-dimethyl-
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CAS RN

1742-14-9
Record name 1,1′-Ethylidenebis[3,4-dimethylbenzene]
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Record name 1,1-Bis(3,4-dimethylphenyl)ethane
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Record name Benzene, 1,1'-ethylidenebis[3,4-dimethyl-
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Record name 1,1-Bis(3,4-dimethylphenyl)ethane
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Record name α-(3,4-dimethylphenyl)-α-methyl-3,4-dimethyltoluene
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Record name 1,1-BIS(3,4-DIMETHYLPHENYL)ETHANE
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Synthesis routes and methods

Procedure details

A process for preparing 3,4,3',4'-benzophenonetetracarboxylic dianhydride which comprises condensing an impure ortho-xylene mixture with acetaldehyde in contact with an acid catalyst to obtain an impure 1,1-bis(3,4-dimethylphenyl)ethane mixture, oxidizing the 1,1-bis(3,4-dimethylphenyl)ethane mixture with nitric acid to obtain a mixture of carboxylic acids, from which by crystallization and dehydration substantially pure 3,4,3',4'-benzophenonetetracarboxylic dianhydride is recovered.
[Compound]
Name
3,4,3',4'-benzophenonetetracarboxylic dianhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1,1-Bis(3,4-dimethylphenyl)ethane in chemical synthesis?

A: this compound serves as a crucial starting material for synthesizing 3,3',4,4'-Benzophenone tetracarboxylic acid []. This acid finds applications in various fields, including the production of high-performance polymers.

Q2: How is 3,3',4,4'-Benzophenone tetracarboxylic acid synthesized from this compound?

A: A study investigated the synthesis of 3,3',4,4'-Benzophenone tetracarboxylic acid through liquid phase air oxidation of this compound []. This process utilized a titanium reactor and a Co-Mn-Br catalyst system. Researchers achieved high yields (over 90%) by optimizing reaction parameters like temperature, pressure, and catalyst proportions. The study highlights the effectiveness of this method, emphasizing its advantages such as high yield, straightforward process, easy solvent recycling, and minimal waste generation [].

Q3: What are the advantages of the specific synthesis method described in the research?

A3: The research underscores several benefits of using the described liquid phase air oxidation method with the Co-Mn-Br catalyst system:

  • High Yield: The optimized reaction conditions resulted in a product yield exceeding 90% [].
  • Simplified Process: The method is considered straightforward and easy to implement [].
  • Solvent Recycling: The reaction solvent can be easily recovered and reused, promoting sustainability [].
  • Reduced Waste: This method generates less waste compared to alternative synthesis routes [].

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